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Compound of Interest

Compound Name: Benzo[d]thiazole-7-carboxylic acid

Cat. No.: B571653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted

benzothiazole carboxylic acids, a class of compounds of significant interest in medicinal

chemistry and drug development. The guide details the structural nuances of different

tautomeric forms, presents quantitative data on their equilibria, outlines detailed experimental

and computational protocols for their study, and explores their relevance in biological signaling

pathways.

Introduction to Tautomerism in Benzothiazole
Carboxylic Acids
Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The

presence of a carboxylic acid substituent, coupled with other functional groups on the

benzothiazole core, introduces the possibility of tautomerism—a phenomenon where isomers,

known as tautomers, readily interconvert through the migration of a proton. Understanding the

predominant tautomeric form under physiological conditions is paramount, as it dictates the

molecule's three-dimensional structure, electronic properties, and ultimately, its biological

activity and interaction with therapeutic targets.

This guide focuses on three primary types of tautomerism observed in substituted

benzothiazole carboxylic acids:
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Keto-Enol Tautomerism: Occurs in 2-hydroxybenzothiazole derivatives.

Thiol-Thione Tautomerism: Prevalent in 2-mercaptobenzothiazole derivatives.

Amine-Imine Tautomerism: Observed in 2-aminobenzothiazole derivatives.

The position of the carboxylic acid group and other substituents on the benzene ring can

significantly influence the position of the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibria
The relative stability of tautomers can be quantified by the tautomeric equilibrium constant (KT),

which is the ratio of the concentrations of the two tautomers at equilibrium. This section

presents a summary of computationally derived and experimental data for various substituted

benzothiazole derivatives.

Calculated Tautomeric Equilibrium Constants and
Energy Differences
Density Functional Theory (DFT) is a powerful computational tool for predicting the relative

stabilities of tautomers. The tables below summarize calculated thermodynamic parameters for

different benzothiazole derivatives.[1][2]

Table 1: Calculated Thermodynamic Parameters for Amine-Imine Tautomerism in Substituted 2-

Aminobenzothiazoles[2]
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Substituent Tautomer
Relative
Energy
(kcal/mol)

Gibbs Free
Energy
(kcal/mol)

Population (%)

H Amine 0.00 0.00 99.9

Imine 4.78 4.60 0.1

6-NO₂ Amine 0.00 0.00 99.8

Imine 4.01 3.85 0.2

6-CH₃ Amine 0.00 0.00 99.9

Imine 4.95 4.75 0.1

Table 2: Calculated Thermodynamic Parameters for Thiol-Thione Tautomerism in 2-

Mercaptobenzothiazole (MBT)[1]

Tautomer
Relative Energy
(kcal/mol)

Gibbs Free Energy
(kcal/mol)

Population (%)

Thiol 4.80 4.78 0.1

Thione 0.00 0.00 99.9

Table 3: Calculated Equilibrium Constants (KT) for Tautomerism in Benzothiazole Derivatives[1]
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Derivative
Tautomeric
Equilibrium

KT (Gas Phase)
KT (Aqueous
Phase)

2-Aminobenzothiazole

(ABT)
Imine ⇌ Amine 1.0 x 10⁻⁴ 5.7 x 10⁻³

2-

Hydroxybenzothiazole

(OBT)

Keto ⇌ Enol 2.1 x 10³ 1.8 x 10²

2-

Mercaptobenzothiazol

e (MBT)

Thiol ⇌ Thione 9.8 x 10³ 4.7 x 10⁻⁴

Note: KT is expressed as [product]/[reactant] for the equilibria shown.

Experimental Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-

Vis) spectroscopy are indispensable for the experimental investigation of tautomeric equilibria.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of

Benzothiazole Derivatives in DMSO-d₆
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Compound/Tautom
er

¹H NMR Signals of
Interest

¹³C NMR Signals of
Interest

Reference

2-

Aminobenzothiazole-

6-sulfonamide

7.25 (s, 2H, NH₂),

7.47 (d, 1H), 7.72 (d,

1H), 7.90 (s, 2H), 8.17

(s, 1H)

118.2, 120.1, 124.6,

131.9, 137.1, 156.4,

170.3

[3]

Ethyl-6-methyl-2-oxo-

phenyl-1,2,3,4-

tetrahydropyrimidine-

5-carboxylate

9.21 (brs, 1H, NH),

7.76 (brs, 1H, NH)

165.8 (C=O), 152.6,

148.7, 99.7 (C₅)
[4]

2-{[1,3-Benzothiazol-

2-

yl(chloroacetyl)amino]

methyl}phenyl

chloroacetate

7.24 (dt, 1H, H₆), 7.31

(dd, 1H, H₄), 7.45 (dt,

1H, H₅), 7.76 (dd, 1H,

H₇)

- [5]

3-{[(6-Methyl-1,3-

benzothiazol-2-

yl)imino]methyl}phenol

9.10 (s, 1H, –CH=N–)
167.54 (C=N), 170.76

(C₂)
[5]

Table 5: UV-Vis Absorption Maxima (λmax, nm) for Tautomers of 2-Mercaptobenzothiazole

(MBT)

Tautomer Solvent λmax (nm) Reference

Thione Various ~325 [6]

Thiolate (anion) Aqueous, pH > 7 ~310 [6]

Note: The absorption of the thiol tautomer is often difficult to observe due to its low

concentration in most solvents.

Experimental and Computational Protocols
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Synthesis of Substituted Benzothiazole Carboxylic
Acids
Protocol 1: Synthesis of 6-Carboxy-2-(p-nitrophenyl)benzothiazole[7]

Synthesis of N-(4-Carboxyphenyl)-4-nitrobenzamide: To a solution of p-aminobenzoic acid in

dichloromethane, add pyridine followed by a dropwise addition of a solution of p-nitrobenzoyl

chloride in toluene. Reflux the mixture for 5 hours. After cooling, remove the toluene under

vacuum, add water, and extract the product with dichloromethane. Wash the organic layer

with 1M HCl and 20% aqueous sodium carbonate. Dry the organic layer over sodium sulfate

and concentrate to obtain the benzamide derivative.

Thionation: To a solution of the benzamide derivative in dry toluene, add Lawesson's reagent

(0.6 molar equivalents). Heat the mixture under a nitrogen atmosphere at reflux for 2 hours.

Concentrate the reaction mixture and purify by column chromatography to yield the

thiobenzamide.

Oxidative Cyclization: To the thiobenzamide in ethanol, add 1.5 M NaOH. Cool the solution in

an ice bath and add a freshly prepared aqueous solution of potassium ferricyanide (2-3

molar equivalents). Stir the reaction mixture at room temperature for 24 hours. Neutralize the

mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over sodium

sulfate, remove the solvent under vacuum, and recrystallize the residue from ethanol or ethyl

acetate/hexanes to obtain 6-carboxy-2-(p-nitrophenyl)benzothiazole.

NMR Spectroscopy for Tautomer Analysis
Quantitative NMR (qNMR) can be employed to determine the ratio of tautomers in solution.[8]

[9][10]

Protocol 2: Quantitative ¹H NMR (qNMR) Analysis of Tautomeric Ratio[8][9][10][11]

Sample Preparation: Accurately weigh a known amount of the substituted benzothiazole

carboxylic acid and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an

NMR tube. The internal standard should have a known purity and its signals should not

overlap with the analyte signals. Dissolve the solids in a known volume of a deuterated

solvent (e.g., DMSO-d₆, CDCl₃).
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NMR Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Ensure the spectrometer is properly tuned and shimmed.

Set the acquisition parameters to ensure full relaxation of all relevant nuclei. This typically

involves a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of

interest.

Acquire the ¹H NMR spectrum.

Data Processing:

Apply appropriate phasing and baseline correction to the spectrum.

Integrate the signals corresponding to each tautomer and the internal standard. Select

well-resolved signals that are characteristic of each tautomer.

Calculation of Tautomer Ratio: The molar ratio of the tautomers can be calculated from the

integral values, normalized by the number of protons giving rise to each signal. The absolute

quantities can be determined by referencing to the known amount of the internal standard.

UV-Vis Spectroscopy for Tautomeric Equilibrium Studies
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, especially when

the tautomers have distinct electronic absorption spectra.[12][13]

Protocol 3: Determination of Tautomeric Equilibrium Constant by UV-Vis Spectroscopy[12][13]

Sample Preparation: Prepare a stock solution of the substituted benzothiazole carboxylic

acid of known concentration in a suitable solvent (e.g., ethanol, acetonitrile). Prepare a

series of solutions with varying pH by using appropriate buffers, if studying the effect of pH.

Spectroscopic Measurement:

Use a dual-beam UV-Vis spectrophotometer.
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Record the absorption spectrum of each solution over a relevant wavelength range (e.g.,

200-500 nm).

Use the corresponding solvent or buffer as the blank.

Data Analysis:

Identify the λmax for each tautomer.

If isosbestic points are observed, it indicates a two-component equilibrium.

The ratio of the concentrations of the two tautomers can be determined from the

absorbance at their respective λmax values using the Beer-Lambert law (A = εbc),

provided the molar absorptivity (ε) of each tautomer is known or can be estimated.

The equilibrium constant (KT) can be calculated from the ratio of the concentrations.

Computational Chemistry Workflow
Protocol 4: DFT-Based Analysis of Tautomer Stability[1][2][14]

Structure Generation: Generate the 3D structures of all possible tautomers of the substituted

benzothiazole carboxylic acid.

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable

DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2] This should be done

for both the gas phase and in solution using a continuum solvation model (e.g., PCM).

Frequency Calculation: Perform frequency calculations on the optimized geometries to

confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic

data (enthalpy, Gibbs free energy).

Energy Analysis: Compare the relative electronic energies, enthalpies, and Gibbs free

energies of the tautomers to determine their relative stabilities. The tautomer with the lowest

Gibbs free energy is the most stable.

Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant (KT) from

the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).
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Spectra Prediction (Optional): Predict UV-Vis spectra using Time-Dependent DFT (TD-DFT)

and NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO)

method to aid in the interpretation of experimental data.

Biological Relevance and Signaling Pathways
Benzothiazole derivatives have been identified as potent inhibitors of various enzymes and

signaling pathways implicated in diseases such as cancer. One such target is the Signal

Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation

of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and

angiogenesis.[15][16][17][18]

While the direct role of tautomerism in the inhibition of the STAT3 pathway by benzothiazole

carboxylic acids is an area of active research, it is hypothesized that the specific tautomeric

form of the inhibitor is crucial for its binding to the SH2 domain of the STAT3 protein. The

hydrogen bonding pattern and the overall shape of the molecule, which are dictated by the

tautomeric form, will determine the strength and specificity of this interaction. For instance, the

keto/enol or thiol/thione forms will present different hydrogen bond donors and acceptors to the

protein's active site. Understanding the predominant tautomer at physiological pH is therefore

critical for the rational design of more potent and selective STAT3 inhibitors.[15][16]

Visualizations of Tautomeric Equilibria and
Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key concepts

discussed in this guide.
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Caption: Tautomeric equilibria in substituted benzothiazoles.
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Caption: General experimental workflow for tautomer analysis.
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Caption: Inhibition of the STAT3 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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